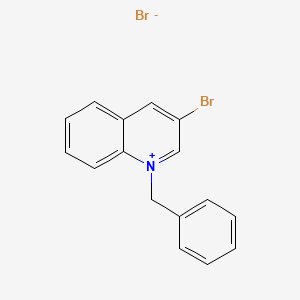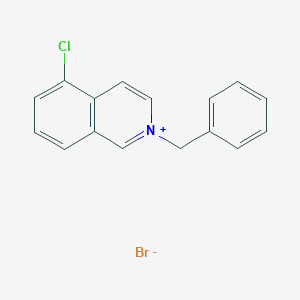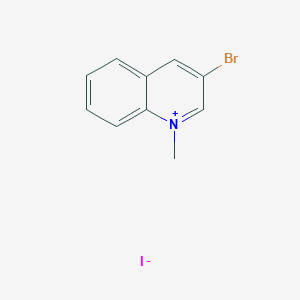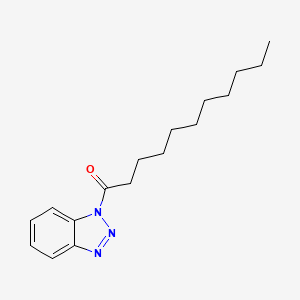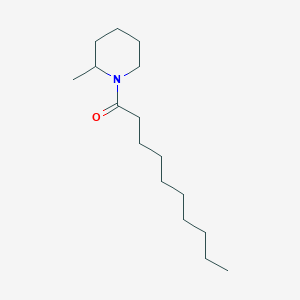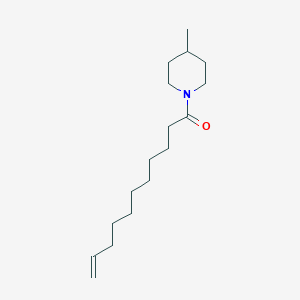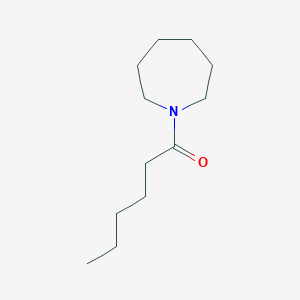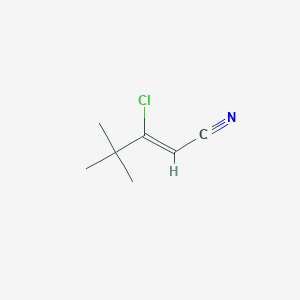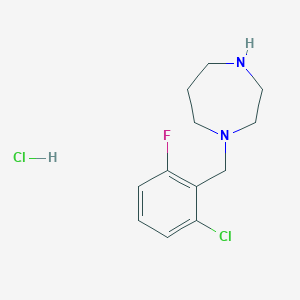![molecular formula C16H22Si2 B7779099 1,4-Bis[(trimethylsilyl)ethynyl]benzene CAS No. 73392-23-1](/img/structure/B7779099.png)
1,4-Bis[(trimethylsilyl)ethynyl]benzene
Vue d'ensemble
Description
1,4-Bis[(trimethylsilyl)ethynyl]benzene is an organic compound with the molecular formula C16H22Si2. It is a diyne, meaning it contains two triple bonds. This compound is known for its unique structure, which includes two trimethylsilyl groups attached to a benzene ring via ethynyl linkages. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
1,4-Bis[(trimethylsilyl)ethynyl]benzene can be synthesized through the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol using stannous chloride . Another method involves the reaction of di(tert-butyl)aluminium hydride with the compound, leading to hydroalumination and the addition of one Al-H bond to each C-C triple bond . These methods highlight the versatility of the compound in synthetic chemistry.
Analyse Des Réactions Chimiques
1,4-Bis[(trimethylsilyl)ethynyl]benzene undergoes various chemical reactions, including:
Hydroalumination: Reacts with di(tert-butyl)aluminium hydride, adding one Al-H bond to each C-C triple bond.
Reduction: Can be reduced using stannous chloride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include stannous chloride and di(tert-butyl)aluminium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Bis[(trimethylsilyl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of new materials with unique properties due to its diyne structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(trimethylsilyl)ethynyl]benzene involves its ability to participate in various chemical reactions due to the presence of the ethynyl groups. These groups can undergo addition reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
1,4-Bis[(trimethylsilyl)ethynyl]benzene can be compared with other similar compounds such as:
1,4-Diethynylbenzene: Lacks the trimethylsilyl groups, making it less versatile in certain reactions.
4-[(Trimethylsilyl)ethynyl]benzaldehyde: Contains an aldehyde group, offering different reactivity and applications.
1-Bromo-4-(trimethylsilyl)benzene: Contains a bromine atom, which can be used for further functionalization.
The uniqueness of this compound lies in its dual trimethylsilyl groups, which provide stability and reactivity in various chemical processes.
Propriétés
IUPAC Name |
trimethyl-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTMWEXUJQSPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50994107 | |
| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73392-23-1 | |
| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


